Nopyl acetate

Description

Contextualization within Terpene Chemistry and Derivatives

Terpenes are a vast and varied class of naturally occurring organic compounds, primarily produced by plants. Their classification is based on the number of repeating five-carbon isoprene (B109036) units. Nopyl acetate (B1210297) is categorized as a bicyclic monoterpenoid ester, a derivative of terpenes that are well-known for their characteristic aromas and significant use in the flavor and fragrance industries. zhishangchem.comforeverest.net

The unique chemical structure of nopyl acetate, featuring a bicyclo[3.1.1]heptane framework inherited from its precursors, makes it a point of interest for mechanistic and synthetic organic chemistry. lookchem.com Its ester functional group enables various chemical transformations, positioning it as a valuable building block in organic synthesis. The study of nopyl acetate and similar compounds deepens the understanding of the reactivity and potential uses of terpene derivatives.

Academic Relevance and Research Trajectories

The academic importance of nopyl acetate spans multiple fields of chemical research. A major focus of investigation has been its synthesis, with numerous studies dedicated to developing efficient and environmentally friendly production methods. Researchers have explored a variety of catalytic systems to enhance the esterification of nopol (B1679846) or the direct synthesis of nopyl acetate from β-pinene. redalyc.orgunirioja.es

Another key research area is the use of nopyl acetate as a precursor for synthesizing other high-value compounds. Its molecular structure serves as a template for creating more complex molecules with potential applications in the pharmaceutical and agrochemical sectors. foreverest.net Furthermore, ongoing research continues to explore its physicochemical properties, including its behavior in various solvents and its thermal stability.

Reflecting a broader shift towards sustainable practices in green chemistry, recent academic work has also investigated the enzymatic synthesis and hydrolysis of nopyl acetate, aiming to develop more selective and environmentally benign chemical processes.

Structural Origins and Precursors

The synthesis and structural identity of nopyl acetate are directly tied to its natural precursors, β-pinene and nopol.

β-Pinene is a bicyclic monoterpene readily available from natural sources like pine resin. chimia.ch It is a cost-effective and essential starting material for the industrial synthesis of numerous terpenes and their derivatives, including nopyl acetate. The conversion of β-pinene into compounds such as nopol, and subsequently nopyl acetate, is a fundamental process in the fragrance industry. redalyc.orgchimia.ch A key chemical method used is the Prins reaction, which involves the electrophilic addition of an aldehyde, like formaldehyde (B43269), to an alkene (β-pinene) to produce nopol. redalyc.orgresearchgate.net

Nopol, a primary alcohol, is the immediate precursor to nopyl acetate. redalyc.org It is synthesized from β-pinene and formaldehyde via the Prins reaction. researchgate.netgoogle.com While nopol itself is used in the fragrance industry, its conversion to nopyl acetate through esterification significantly improves its scent profile, yielding a sweeter, more floral, and fruity aroma. foreverest.net The acetylation of nopol is typically achieved through reaction with acetic anhydride (B1165640) or acetic acid in the presence of an acid catalyst. foreverest.netredalyc.org Academic research in this domain frequently centers on optimizing reaction conditions and identifying effective catalysts to maximize the yield and purity of nopyl acetate. unirioja.es

Data Tables

Table 1: Physicochemical Properties of Nopyl Acetate and its Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Nopyl Acetate | C₁₃H₂₀O₂ | 208.30 | 253 | 0.98 | 1.472 |

| β-Pinene | C₁₀H₁₆ | 136.24 | ~166 | ~0.87 | ~1.478 |

| Nopol | C₁₁H₁₈O | 166.26 | ~235 | ~0.96 | ~1.490 |

| Note: Some values are approximate as they can vary slightly based on experimental conditions. | |||||

| Source: foreverest.netlookchem.com |

Table 2: Selected Research Findings on Nopyl Acetate Synthesis

| Reactants | Catalyst | Conditions | Yield | Reference |

| β-pinene, paraformaldehyde, acetic anhydride | None | 200 °C, 5 h | 60% | unirioja.es |

| Nopol, acetic anhydride, sodium acetate | None | 90 °C, 3 h | 84% | unirioja.es |

| Nopol, acetic anhydride | Toluene (B28343)/Chlorobenzene (B131634) (azeotropic removal) | 150 °C, 1 h | 98% | unirioja.es |

| Nopol, acetic acid | Sulfuric acid (0.0275 M) | 80 °C | 75% (equilibrium conversion) | redalyc.org |

| Nopol, acetic anhydride | Sn-SiO₂ | 60 min | 75% (nopol conversion) | unirioja.es |

| Nopol, aceticanhydride | Sodium acetate, anhydrous | 90 °C, 3 h | 84.4% | google.com |

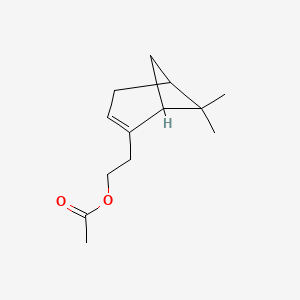

Structure

3D Structure

Properties

IUPAC Name |

2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNOGHRWORTNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CCC2CC1C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70977235 | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-51-8, 6165-23-7 | |

| Record name | Nopyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nopyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.1.1]hept-2-ene-2-ethanol, 6,6-dimethyl-, 2-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70977235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nopyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering

Conventional Synthetic Routes to Nopol (B1679846)

Nopol, chemically known as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol, is not a naturally occurring compound but is synthesized from the renewable resource β-pinene. mdpi.com The primary reaction is a Prins condensation between β-pinene and paraformaldehyde. google.comresearchgate.net Historically, three main methods have been established for its industrial production. google.comforeverest.net

The use of Lewis acid metal halides, particularly zinc chloride (ZnCl₂), represents a traditional catalytic approach for synthesizing Nopol. foreverest.neteafit.edu.co In this method, ZnCl₂ catalyzes the Prins reaction of β-pinene with a formaldehyde (B43269) source, such as paraformaldehyde or 1,3,5-trioxane. foreverest.netresearchgate.net While effective, this homogeneous catalytic process is often associated with the formation of a significant number of by-products, which can complicate purification efforts. google.comforeverest.net

Research has explored optimizing this route by using co-catalysts. For instance, a patented method utilizes zinc chloride as the main catalyst in conjunction with an auxiliary catalyst like stannic chloride or aluminum trichloride (B1173362). patsnap.com Operating under closed pressure conditions at temperatures between 80-160°C and pressures of 0.1-0.5 MPa, this modified process can achieve high selectivity and yield. patsnap.com One specific example using 1000g of β-pinene, 200g of paraformaldehyde, 7.5g of zinc chloride, and 7.5g of aluminum trichloride at 125°C and 0.3 MPa for 10 hours reported a selectivity of 96.7% and a yield of 92.5% with respect to paraformaldehyde. patsnap.com

Acid catalysis provides a broad platform for the Prins condensation to produce Nopol. foreverest.net This category includes both homogeneous and heterogeneous systems.

Solid Superacid Catalysis: To overcome the separation and environmental issues associated with homogeneous catalysts, significant research has focused on solid acid catalysts. google.com Sulfated zirconia (SZ), a type of solid superacid, has demonstrated exceptional performance. researchgate.net Studies show that SZ catalysts can achieve β-pinene conversion rates exceeding 99% with a selectivity towards Nopol of approximately 99%. researchgate.net The reaction mechanism involves the activation of the formaldehyde carbonyl group by the acid sites on the catalyst, facilitating the electrophilic addition to the β-pinene double bond. nih.gov Other heterogeneous catalysts investigated include Fe-Zn double metal cyanide complexes, Sn-MCM-41, and molybdenum oxide on various supports. researchgate.netepa.govrsc.org

Formic Acid and Acetic Acid Catalysis: Simple organic acids such as formic acid and acetic acid are also employed as catalysts in the synthesis of Nopol. google.comforeverest.net These act as homogeneous catalysts in the Prins reaction, offering a direct route to the desired alcohol.

The hot-pressing method, also referred to as the autoclave method, involves the reaction of β-pinene and formaldehyde under conditions of elevated temperature and pressure without a catalyst. google.comforeverest.netevitachem.com This thermal synthesis route is often preferred in industrial settings because it tends to produce fewer high-boiling point isomeric by-products compared to catalytic methods, leading to a higher yield of Nopol. foreverest.net The conditions required are demanding, which can have implications for energy consumption. google.com A patent details a process at 125°C and 0.3 MPa, which, after 10 hours, resulted in a Nopol selectivity of 96.7% and a yield of 92.5%. patsnap.com

Table 1: Comparison of Conventional Synthetic Routes to Nopol

| Method | Catalyst/Conditions | Reactants | Key Findings/Reported Yield | Reference |

|---|---|---|---|---|

| Metal Halide Catalysis | ZnCl₂ (main), AlCl₃ (auxiliary), 125°C, 0.3 MPa | β-Pinene, Paraformaldehyde | Selectivity: 96.7%; Yield: 92.5% | patsnap.com |

| Acid-Catalyzed Prins Reaction | Sulfated Zirconia (Solid Superacid) | β-Pinene, Paraformaldehyde | Conversion: >99%; Selectivity: ~99% | researchgate.net |

| High-Temperature, High-Pressure | 230°C (without catalyst) | β-Pinene, Paraformaldehyde | Higher yield and fewer by-products compared to other routes. | foreverest.netscielo.org.co |

Acid-Catalyzed Prins Reactions (e.g., using solid superacid, formic acid, acetic acid)

Esterification of Nopol to Nopyl Acetate (B1210297)

The final step in the production of Nopyl acetate is the esterification of the Nopol alcohol. This is typically achieved by reacting Nopol with acetic acid or its anhydride (B1165640). foreverest.netunirioja.es

Homogeneous catalysts are frequently used to accelerate the esterification reaction, which is otherwise slow.

Sulfuric acid (H₂SO₄) is a common and effective homogeneous catalyst for the esterification of Nopol with acetic acid. scielo.org.coscielo.org.co Detailed kinetic studies have been performed to understand the influence of various reaction parameters on the synthesis of Nopyl acetate. scielo.org.coudea.edu.co

The reaction is reversible, and the conversion is influenced by temperature, catalyst concentration, and the molar ratio of the reactants. Research has shown that increasing the temperature accelerates the forward reaction, leading to higher equilibrium conversions. For an acetic acid to nopol molar ratio of 1:1 and a sulfuric acid concentration of 0.0275 mol L⁻¹, equilibrium conversions of 63%, 68%, 71%, and 75% were achieved at temperatures of 50, 60, 70, and 80°C, respectively. scielo.org.coudea.edu.co The highest acetic acid conversion of 96% was obtained at 80°C with a catalyst concentration of 0.0275 M and a molar ratio of acetic acid to nopol of 1:3. scielo.org.co The process can be described by a second-order kinetic model for both the forward and reverse reactions. udea.edu.co

Table 2: Effect of Temperature on Acetic Acid Conversion in Nopol Esterification

Conditions: Acetic Acid to Nopol Molar Ratio = 1:1, H₂SO₄ Concentration = 0.0275 M

| Temperature (°C) | Equilibrium Conversion of Acetic Acid (%) | Reference |

|---|---|---|

| 50 | 63 | scielo.org.coudea.edu.co |

| 60 | 68 | scielo.org.coudea.edu.co |

| 70 | 71 | scielo.org.coudea.edu.co |

| 80 | 75 | scielo.org.coudea.edu.co |

Sulfonic Acid Catalysts (e.g., p-Toluenesulfonic Acid)

Heterogeneous Catalysis in Esterification

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and reduced environmental impact.

Solid superacid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) and sulfated titania (SO₄²⁻/TiO₂), are highly acidic materials that have shown promise in various acid-catalyzed reactions. researchgate.netresearchgate.netnih.gov The high acidity of these materials is attributed to the presence of both Brønsted and Lewis acid sites. core.ac.uk While specific data on the use of SO₄²⁻/ZrO₂-TiO₂ for nopyl acetate synthesis is limited, the application of sulfated metal oxides in esterification reactions is well-documented. core.ac.uk For example, SO₄²⁻/TiO₂ has been used to achieve high yields of butyl acetate. core.ac.uk The catalytic activity is influenced by factors such as the calcination temperature and the concentration of the sulfating agent. nih.gov

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, functionalized with tin (Sn) have emerged as effective catalysts for the synthesis of nopyl acetate. unirioja.es These materials possess a large surface area and a well-defined pore structure, which facilitates the diffusion of bulky molecules like nopol. unirioja.esresearchgate.net

Sn-MCM-41: This material has been found to be a suitable catalyst for nopol production and its subsequent acetylation. unirioja.esresearchgate.net

Sn-SBA-15: As a mesoporous acid catalyst, Sn-SBA-15 helps to overcome mobility restrictions for reactants and products. unirioja.es In the presence of n-hexane, it exhibited a nopyl acetate selectivity of 15.2%. unirioja.es

Sn-SiO₂: This catalyst is an economical and effective option. unirioja.es When using acetic anhydride as the acetylating agent, Sn-SiO₂ achieved a 75% conversion of nopol within 60 minutes and demonstrated high selectivity towards nopyl acetate. unirioja.es

The catalytic activity of these materials is attributed to the Lewis acidic sites created by the incorporation of tin into the silica framework. ijream.org

Amberlyst-15 is a strongly acidic, macroreticular polymer resin containing sulfonic acid groups (-SO₃H). unirioja.escu.edu.eg It is a widely used heterogeneous catalyst in esterification reactions. cu.edu.egntnu.no In the synthesis of nopyl acetate, Amberlyst-15 has shown variable performance depending on the reaction conditions. One study reported a low ester selectivity of 9% and a nopol conversion of 57.6%. unirioja.es However, another set of experiments showed that with toluene (B28343) as a solvent and at acetic acid to nopol molar ratios of 1:2, 1:1, and 2:1, Amberlyst-15 could achieve 100% nopol conversion. unirioja.es At 80°C and a 2:1 molar ratio of acetic acid to alcohol, a nopyl acetate selectivity of 8.2% and a nopol conversion of 65.8% were observed. unirioja.es The thermal stability of Amberlyst-15 is a consideration, as its catalytic activity can decrease at temperatures above 120°C due to the decomposition of the sulfonic acid groups. cu.edu.eg

Mesoporous Material Catalysts (e.g., Sn-MCM-41, Sn-SBA-15, Sn-SiO₂)

Process Parameters and Optimization in Esterification

The optimization of process parameters is crucial for maximizing the yield and selectivity of nopyl acetate synthesis. Key parameters that influence the esterification reaction include temperature, catalyst concentration, and the molar ratio of reactants.

Studies on the homogeneous-catalyzed esterification of nopol with acetic acid using sulfuric acid have shown that the reaction equilibrium is weakly dependent on temperature. redalyc.orgresearchgate.net The equilibrium conversion of acetic acid was found to increase with temperature, reaching 75% at 80°C. researchgate.netresearchgate.net The highest conversion of acetic acid (96%) was achieved at 80°C with a sulfuric acid concentration of 0.0275 M and a 1:3 molar ratio of acetic acid to nopol. redalyc.orgredalyc.org

The reaction kinetics are often described by a second-order model, being first-order with respect to each reactant. scielo.org.coresearchgate.net The forward reaction rate constant increases with temperature. redalyc.orgresearchgate.net The activation energy for the forward reaction has been estimated to be around 28 kJ/mol. researchgate.netudea.edu.co

The following interactive table summarizes the performance of various catalysts in the synthesis of Nopyl Acetate.

Temperature Dependence of Conversion and Equilibrium

The synthesis of Nopyl acetate through the esterification of nopol with acetic acid is significantly influenced by temperature. Studies have shown that an increase in temperature generally leads to a higher conversion rate of acetic acid due to the acceleration of the forward reaction. redalyc.orgscielo.org.co For instance, in a batch reactor with a 1:1 molar ratio of acetic acid to nopol and a sulfuric acid catalyst concentration of 0.0275 M, equilibrium conversions of 63%, 68%, 71%, and 75% were achieved at temperatures of 50°C, 60°C, 70°C, and 80°C, respectively. redalyc.orgresearchgate.net This indicates that while the equilibrium composition is a weak function of temperature, higher temperatures favor the formation of Nopyl acetate. researchgate.netudea.edu.co The effect of temperature on the reaction kinetics becomes more pronounced after approximately 20 hours of reaction time. redalyc.orgscielo.org.co

The forward reaction rate constants and the equilibrium constants both increase with a rise in temperature. redalyc.orgscielo.org.co The endothermic nature of the reaction, with a reported heat of reaction of 34.90 kJmol⁻¹, further explains why increasing the temperature favors the formation of the products. researchgate.net The activation energy for the forward reaction has been estimated to be around 28.08 kJmol⁻¹ (based on concentration) and 28.56 kJmol⁻¹ (based on activities), indicating the energy barrier that must be overcome for the reaction to proceed. researchgate.netudea.edu.co

Interactive Table: Temperature Effect on Equilibrium Conversion

| Temperature (°C) | Equilibrium Conversion (%) |

|---|---|

| 50 | 63 |

| 60 | 68 |

| 70 | 71 |

Reactant Molar Ratios

The molar ratio of the reactants, nopol and an acyl donor (like acetic acid or acetic anhydride), is a critical factor in the synthesis of Nopyl acetate. redalyc.orgrmiq.org When using acetic acid, an excess of nopol can significantly increase the conversion of the acid. redalyc.org For example, at 80°C with a sulfuric acid catalyst concentration of 0.0275 M, increasing the molar ratio of acetic acid to nopol from 1:1 to 1:2, 1:3, and 1:4 leads to a higher conversion of acetic acid. redalyc.orgscielo.org.co The highest conversion of acetic acid, reaching 96%, was obtained with a 1:3 molar ratio of acetic acid to nopol. redalyc.org This is because a higher concentration of the alcohol (nopol) shifts the reaction equilibrium towards the product side. redalyc.orgresearchgate.net

In reactions involving acetic anhydride, the molar ratio also plays a crucial role. A 3:1 molar ratio of acetic anhydride to nopol in the presence of toluene was found to be optimal for achieving high selectivity and conversion. unirioja.es The use of different molar ratios, such as 1:2, 1:1, and 2:1 (acetic acid to nopol), has been explored, with varying results depending on the catalyst and solvent system employed. unirioja.es

Interactive Table: Effect of Molar Ratio on Acetic Acid Conversion

| Acetic Acid:Nopol Molar Ratio | Acetic Acid Conversion (%) |

|---|---|

| 1:1 | < 80 |

| 1:2 | ~90 |

| 1:3 | 96 |

Catalyst Concentration Effects

The concentration of the catalyst has a profound impact on the rate of Nopyl acetate synthesis. In the sulfuric acid-catalyzed esterification of nopol and acetic acid, the reaction rate increases with a higher concentration of the catalyst, as more H+ ions are available to protonate the acetic acid, thereby activating it for nucleophilic attack by nopol. researchgate.net However, the effect on the equilibrium conversion is more complex. At 80°C, it was observed that lower catalyst concentrations were favored when the reaction reached equilibrium. redalyc.orgresearchgate.net For instance, equilibrium conversions of 76%, 75%, and 60% were achieved with sulfuric acid concentrations of 0.0275 M, 0.0367 M, and 0.0458 M, respectively. redalyc.org At the highest catalyst concentration, the formation of a precipitate was observed, which may have contributed to a lower activity at extended reaction times. scielo.org.coresearchgate.net

The forward reaction rate constant is assumed to be linearly dependent on the catalyst concentration, a finding supported by various studies. redalyc.org The pre-exponential factor in the Arrhenius equation also shows a linear relationship with the catalyst concentration at a constant temperature. redalyc.orgscielo.org.co The choice of catalyst and its concentration is therefore a key parameter to optimize for achieving both a high reaction rate and a favorable equilibrium conversion. rmiq.orgasianpubs.org

Interactive Table: Catalyst Concentration Effect on Equilibrium Conversion at 80°C

| Catalyst Concentration (M) | Equilibrium Conversion (%) |

|---|---|

| 0.0275 | 76 |

| 0.0367 | 75 |

Reaction Time Studies

Reaction time is a crucial variable in the synthesis of Nopyl acetate, directly influencing the conversion and yield. In the homogeneously catalyzed esterification of nopol with acetic acid, the conversion of acetic acid increases with reaction time, eventually reaching equilibrium. redalyc.org For example, at 80°C with a 1:1 molar ratio and a catalyst concentration of 0.0275 M, the reaction approaches equilibrium after approximately 40 hours. redalyc.org However, the time to reach equilibrium can be influenced by other reaction conditions.

In syntheses using acetic anhydride, the reaction times can be significantly shorter. With a sodium acetate catalyst at 90°C, a reaction time of 3 hours resulted in an 84% yield. unirioja.es Using a superacid catalyst and microwave irradiation, the optimal reaction time was found to be 85 minutes, yielding 81.3% Nopyl acetate. google.com Another method employing acetic anhydride and a catalyst reports reaction times between 5 and 15 hours. google.com Heterogeneous catalysts have also been studied, with Sn-SiO2 achieving a 75% nopol conversion in just 60 minutes when using acetic anhydride as the acylating agent. unirioja.es With Amberlyst-15 as the catalyst, a 65.8% nopol conversion was reached in 90-120 minutes. unirioja.es

Solvent Effects and Azeotropic Distillation Strategies

The choice of solvent can influence the synthesis of Nopyl acetate. In studies using heterogeneous catalysts, solvents like n-hexane and toluene have been employed. unirioja.es Toluene was found to be a better solvent than n-hexane for the esterification of nopol with acetic acid using certain solid catalysts, leading to higher ester selectivity. unirioja.es For instance, with an Sn-MCM-41 catalyst, the ester selectivity was 17.8% in toluene, compared to 15.2% over Sn-SBA-15 in n-hexane. unirioja.es In some cases, the reaction can be performed solvent-free, which offers environmental and economic advantages. unirioja.es

Azeotropic distillation is a key strategy to improve the yield of Nopyl acetate by removing water, a byproduct of the esterification reaction. mdpi.com The removal of water shifts the reaction equilibrium towards the formation of the ester, leading to higher conversions. mdpi.com Toluene and chlorobenzene (B131634) have been used as entrainers to remove the carboxylic acid byproduct via azeotropic distillation when reacting nopol with acetic anhydride, achieving yields of up to 98%. unirioja.es This technique is particularly effective in driving reversible reactions to completion. mdpi.comgoogle.com

Enzymatic Synthesis Approaches

Enzymatic methods provide an alternative, often greener, route to Nopyl acetate synthesis.

Lipase-Catalyzed Transesterification

Lipases are effective biocatalysts for the synthesis of Nopyl acetate via transesterification. researchgate.netscielo.br This method often utilizes vinyl acetate or ethyl acetate as the acyl donor. researchgate.netresearchgate.net The use of vinyl acetate is advantageous because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction essentially irreversible and driving it towards a higher yield. scielo.br Immobilized lipases, such as Novozym 435 (from Candida antarctica), are frequently used due to their high activity and stability. researchgate.netmdpi.combcrec.id

In one study, the lipase-catalyzed acetylation of (1R)-nopol with ethyleneglycol diacetate (EGDA) as the acyl donor resulted in the near-quantitative formation of (1R)-nopyl acetate. nih.gov The reaction can be carried out in various organic solvents or even in solvent-free systems. scielo.brresearchgate.net The choice of solvent can significantly impact the reaction yield, with non-polar solvents like hexane (B92381) and pentane (B18724) often providing high yields. researchgate.net Lipase-catalyzed transesterification offers a highly selective and efficient method for producing Nopyl acetate under mild reaction conditions. researchgate.netnih.gov

Chemo- and Stereoselective Acetylation

The synthesis of nopyl acetate frequently involves enzymatic pathways that offer high chemo- and stereoselectivity. Lipases are particularly effective for this transformation. Research into the lipase-mediated acetylation of various alcohols has demonstrated high reactivity and selectivity. nih.govnih.gov For instance, the use of Lipozyme 435 in a system with ethylene (B1197577) glycol diacetate (EGDA) shows excellent discrimination, favoring the acetylation of primary alcohols like nopol over tertiary alcohols. mdpi.com This enzymatic system is also highly selective towards activated (homo)allylic and non-activated primary and secondary alcohols. nih.govnih.gov In the lipase-mediated acetylation of (1R)-nopol, the corresponding (1R)-nopyl acetate was produced almost quantitatively. mdpi.comresearchgate.net

The acetate functional group can also serve as a directing group to influence the selectivity of subsequent reactions. In a chemoenzymatic approach, the monooxygenase enzyme CYP101B1 was used for the selective oxidation of terpenoids. acs.org While the enzyme showed low product formation with (1R)-(-)-nopol itself, the presence of an acetate group in related monoterpenoid acetates was found to anchor the substrates in the enzyme's active site, leading to highly efficient and regioselective oxidations. acs.org This highlights a sophisticated strategy where the initial acetylation step is crucial for guiding the stereochemical outcome of further transformations. acs.org

Table 1: Lipase-Mediated Acetylation of Nopol and Related Alcohols

| Substrate | Biocatalyst | Acyl Donor/Solvent | Key Finding | Reference |

|---|---|---|---|---|

| (1R)-Nopol | Lipozyme 435 | Ethylene Glycol Diacetate (EGDA) | Almost quantitative esterification to (1R)-nopyl acetate. | mdpi.comresearchgate.net |

| (1R)-Myrtenol | Lipozyme 435 | Ethylene Glycol Diacetate (EGDA) | High conversion to (1R)-myrtenyl acetate. | mdpi.com |

| rac-Linalool (tertiary alcohol) | Lipozyme 435 | Ethylene Glycol Diacetate (EGDA) | Remained almost intact with only negligible acetylation, demonstrating chemo-selectivity. | mdpi.com |

| (-)-Myrtenyl acetate | CYP101B1 | - (Oxidation reaction) | Acetate group acts as a director, enabling regioselective oxidation (>95%) to cis-4-hydroxy-myrtenyl acetate. | acs.org |

Continuous-Flow Biocatalysis

Continuous-flow systems represent a significant advancement in the reaction engineering of nopyl acetate and other monoterpenic esters. These systems typically employ immobilized enzymes, such as Novozym 435, packed into reactor columns, known as packed-bed reactors (PBRs). nih.govmdpi.com The substrate solution is continuously pumped through the reactor, allowing for ongoing conversion into the product. nih.gov This methodology offers several advantages over traditional batch processes, including simplified product purification (as the enzyme is retained in the reactor), the potential for enzyme recycling, increased stability, and higher productivity due to the reduction of enzyme inhibition by continuous product removal. nih.govmdpi.com

The application of continuous-flow biocatalysis has been successfully demonstrated for the transesterification of monoterpene alcohols, which are structurally related to nopol. In one study, the transesterification of myrtenol (B1201748) using immobilized Novozym 435® and ethyl acetate as the acylating agent was performed in a PBR. researchgate.net The continuous-flow process achieved significant conversion in a fraction of the time required for a batch reaction, showcasing the efficiency of this approach. researchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow Biocatalysis for Monoterpene Acetylation

| Parameter | Batch Reaction | Continuous-Flow Reaction | Reference |

|---|---|---|---|

| Biocatalyst | Immobilized Novozym 435® | Immobilized Novozym 435® in PBR | researchgate.net |

| Substrate | Monoterpene Alcohols (e.g., Myrtenol) | Monoterpene Alcohols (e.g., Myrtenol) | researchgate.net |

| Reaction Time | 48 hours | 70 minutes | researchgate.net |

| Conversion | >48% | 40% | researchgate.net |

Green Solvent Systems in Biocatalysis (e.g., Ethylene Glycol Diacetate)

The principles of green chemistry have driven research into alternative solvent systems for biocatalysis. Ethylene glycol diacetate (EGDA) has emerged as a promising green solvent and reagent for the enzymatic synthesis of fragrant acetates, including nopyl acetate. nih.govnih.gov EGDA is considered an advantageous substitute for glycerol (B35011) triacetate (GTA) due to its lower boiling point and viscosity, which facilitates easier recycling and regeneration. nih.gov

In lipase-mediated acetylations, EGDA can function as both the solvent and the acyl donor. nih.govnih.gov The use of an immobilized lipase (B570770) like Lipozyme 435 in neat EGDA creates a highly effective system for the chemo-selective and stereoselective preparation of natural acetates for the flavor and fragrance industry. nih.govnih.gov This approach avoids the use of traditional, often more hazardous, organic solvents and reagents, aligning with green chemistry goals. nih.gov The system has been utilized for the scalable, multi-gram synthesis of various fragrant acetates, demonstrating its practical applicability. nih.govnih.gov

Enantioselective Synthesis Pathways

The production of enantiomerically pure forms of nopyl acetate is critical, as the stereochemistry significantly influences its sensory properties and biological activity. Enantioselective synthesis is achieved primarily through chiral resolution of a racemic mixture or by employing asymmetric approaches that utilize chiral starting materials.

Chiral Resolution Techniques

Chiral resolution refers to the separation of a racemate into its constituent enantiomers. For nopyl acetate and related chiral compounds, several techniques are employed.

Enzymatic Kinetic Resolution : This technique leverages the stereoselectivity of enzymes. The Lipozyme 435/EGDA system, noted for its chemo-selectivity, is also applicable for the kinetic resolution of chiral secondary alcohols. nih.govnih.gov The enzyme preferentially acylates one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. mdpi.com This allows for the separation of the resulting ester from the unreacted alcohol, yielding two enantiomerically enriched products. mdpi.com

Chromatographic Separation : Chromatographic methods are indispensable for achieving high levels of enantiomeric purity. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate enantiomers and is capable of achieving greater than 99% purity for compounds like (1R)-(-)-nopyl acetate. Furthermore, research into novel chiral stationary phases for Gas Chromatography (GC) includes the synthesis of nopyl-derived chiral phosphonium (B103445) ionic liquids, indicating the ongoing development of specialized materials for the enantioseparation of this class of compounds. researchgate.net

Table 3: Chiral Resolution Techniques for Nopyl Acetate and Related Compounds

| Technique | Principle | Application Example | Reference |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme (e.g., Lipozyme 435) preferentially acylates one enantiomer of a racemic alcohol. | Resolution of chiral secondary alcohols. | nih.govmdpi.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Achieving >99% purity of (1R)-(-)-nopyl acetate. | |

| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | Development of nopyl-derived chiral ionic liquids as potential stationary phases. | researchgate.net |

Asymmetric Approaches in Nopyl Acetate Synthesis

The predominant asymmetric approach to synthesizing enantiomerically pure nopyl acetate relies on the "chiral pool" strategy. This involves using a readily available, naturally occurring chiral molecule as the starting material. The synthesis of (-)-nopyl acetate begins with the enantiopure natural terpene (-)-β-pinene. google.comforeverest.net

The key steps in this pathway are:

The conversion of (-)-β-pinene to (-)-nopol (B44374). google.comforeverest.net This reaction, often a Prins reaction with formaldehyde or its equivalents, preserves the original stereochemistry of the bicyclo[3.1.1]heptane skeleton. foreverest.net

The subsequent acetylation of (-)-nopol to yield (-)-nopyl acetate. google.comprepchem.com This esterification is typically achieved using reagents like acetyl chloride or acetic anhydride and does not affect the existing chiral centers. google.comprepchem.comredalyc.org

By starting with an enantiomerically pure natural product, this pathway ensures that the chirality is maintained throughout the synthesis, resulting in an enantiopure final product without the need for a resolution step. google.com

Reaction Kinetics and Mechanistic Studies

Kinetic Modeling of Esterification Reactions

To describe the rate of nopyl acetate (B1210297) formation, researchers employ various kinetic models. These models are essential for predicting reaction outcomes and understanding the influence of different parameters.

A simple power-law model is often utilized to describe the kinetics of nopyl acetate synthesis. researchgate.netudea.edu.coredalyc.orgscielo.org.coscienceopen.com This approach relates the reaction rate to the concentrations of the reactants raised to a certain power, known as the reaction order. For the esterification of nopol (B1679846) with acetic acid, the reaction is often assumed to be a second-order reversible reaction. redalyc.org

A frequently applied model for the esterification of nopol is the second-order kinetic model. researchgate.netudea.edu.coredalyc.orgscielo.org.co This model assumes the reaction is first-order with respect to each reactant (nopol and acetic acid) for both the forward and reverse reactions. researchgate.netredalyc.org The model has been successfully used to fit experimental data and estimate reaction rate constants. researchgate.netrepositorioinstitucional.mx Studies have developed second-order kinetic models based on both concentrations and activities of the components. redalyc.org

In liquid-phase reactions like the synthesis of nopyl acetate, the reacting mixture often exhibits non-ideal behavior. researchgate.net To account for these deviations from ideality, activity coefficients are introduced into the kinetic models. redalyc.org The Universal Functional Group Activity Coefficient (UNIFAC) method is a group contribution model used to predict these activity coefficients. researchgate.netudea.edu.coredalyc.orgscielo.org.coredalyc.orgscielo.org.co By incorporating the UNIFAC method, a more accurate representation of the reaction kinetics can be achieved, as it considers the interactions between the different functional groups present in the reaction mixture. researchgate.netredalyc.org The activity coefficients calculated using the UNIFAC method for the nopyl acetate synthesis system have shown that the mixture is non-ideal. redalyc.org

Second-Order Kinetic Models

Determination of Kinetic Parameters

From the kinetic models, essential parameters such as activation energy and the pre-exponential factor can be determined. These parameters are crucial for understanding the temperature dependence of the reaction rate.

The activation energy (Ea) represents the minimum energy required for the esterification reaction to occur. It is determined from the temperature dependence of the reaction rate constant using the Arrhenius equation. repositorioinstitucional.mxredalyc.org For the homogeneously catalyzed esterification of nopol with acetic acid using sulfuric acid, the activation energy for the forward reaction has been estimated. researchgate.net

When using a kinetic model based on concentration with a sulfuric acid catalyst concentration of 0.0275 M, the activation energy was found to be 28.08 kJ/mol. researchgate.netudea.edu.coredalyc.orgscielo.org.co A similar value of 28.56 kJ/mol was obtained when the kinetic model was based on activities. researchgate.netudea.edu.coredalyc.orgscielo.org.co

Table 1: Activation Energy for Nopyl Acetate Synthesis

| Kinetic Model Basis | Catalyst Concentration (M) | Activation Energy (kJ/mol) | Citation |

|---|---|---|---|

| Concentration | 0.0275 | 28.08 | researchgate.netudea.edu.coredalyc.orgscielo.org.co |

| Activities | - | 28.56 | researchgate.netudea.edu.coredalyc.orgscielo.org.co |

The pre-exponential factor (A or k₀), also known as the Arrhenius factor, is related to the frequency of collisions between reactant molecules. It is also determined from the Arrhenius plot. repositorioinstitucional.mxredalyc.org Research has shown that the pre-exponential factor for the forward reaction rate constant is influenced by the concentration of the catalyst. scielo.org.coredalyc.org

For the forward reaction based on a concentration model with a catalyst concentration of 0.0275 M, the pre-exponential factor was determined to be 11,126 L·mol⁻¹·h⁻¹. researchgate.netudea.edu.coredalyc.orgscielo.org.co When using a model based on activities, the pre-exponential factor was 33,860 L·mol⁻¹·h⁻¹. researchgate.netudea.edu.coredalyc.orgscielo.org.co

Table 2: Pre-Exponential Factor for Nopyl Acetate Synthesis

| Kinetic Model Basis | Catalyst Concentration (M) | Pre-Exponential Factor (L·mol⁻¹·h⁻¹) | Citation |

|---|---|---|---|

| Concentration | 0.0275 | 11,126 | researchgate.netudea.edu.coredalyc.orgscielo.org.co |

| Activities | - | 33,860 | researchgate.netudea.edu.coredalyc.orgscielo.org.co |

Activation Energy Calculation

Thermodynamic Analysis of Reaction Equilibrium

A key aspect of understanding the synthesis of nopyl acetate from the esterification of nopol with acetic acid is the thermodynamic analysis of the reaction equilibrium. This involves determining the changes in enthalpy and entropy, which provide insight into the reaction's spontaneity and heat exchange with the surroundings.

The enthalpy of reaction (ΔH°) for the synthesis of nopyl acetate has been determined through studies analyzing the effect of temperature on the equilibrium constant, often by applying the van't Hoff equation. redalyc.org Research on the homogeneously catalyzed esterification of nopol with acetic acid has shown the reaction to be endothermic. redalyc.orgresearchgate.net This means that an increase in temperature favors the formation of the products, nopyl acetate and water. researchgate.net

One study reported a reaction enthalpy of 34.90 kJ/mol for the esterification of nopol with acetic acid using sulfuric acid as a catalyst. redalyc.orgresearchgate.netscielo.org.co Another investigation reported a similar endothermic value of 27.94 kJ/mol . researchgate.net The positive enthalpy value confirms that heat is absorbed from the surroundings during the reaction. researchgate.net

Reported Enthalpy of Reaction for Nopyl Acetate Synthesis

| Reaction System | Catalyst | Reported Enthalpy (ΔH°) | Source |

|---|---|---|---|

| Esterification of nopol with acetic acid | Sulfuric Acid | 34.90 kJ/mol | redalyc.org |

| Esterification of nopol with acetic acid | Not Specified | 27.94 kJ/mol | researchgate.net |

The entropy of reaction (ΔS°) provides a measure of the change in disorder of the system. For the esterification of nopol with acetic acid, the reaction entropy has been calculated from the van't Hoff equation. redalyc.org A value of 0.12 kJ/mol·K (or 120 J/mol·K) was determined. redalyc.orgresearchgate.netudea.edu.co The positive value indicates that the system becomes more disordered as the reaction proceeds from reactants (nopol and acetic acid) to products (nopyl acetate and water). redalyc.org

Reported Entropy of Reaction for Nopyl Acetate Synthesis

| Reaction System | Reported Entropy (ΔS°) | Source |

|---|---|---|

| Esterification of nopol with acetic acid | 0.12 kJ/mol·K | redalyc.org |

Enthalpy of Reaction

Investigation of Reaction By-products and Selectivity

In the synthesis of nopyl acetate, the formation of undesired by-products can significantly impact the yield and purity of the final product. Understanding these by-products and developing strategies to enhance selectivity towards nopyl acetate are crucial for industrial applications.

During the synthesis and subsequent reactions of nopyl acetate, several isomeric by-products can be formed. For instance, in the oxidation of nopyl acetate, GC-MS analysis has identified several components, including three main groups of isomers: 2,3-epoxy-nobuacetic acid ester, 1-hydroxy-2,3-epoxy-nobuacetic acid ester, and 5-hydroxy-2,3-epoxy-nobuacetic acid ester. chembk.com These products suggest that reactions can occur at the double bond (epoxidation) and at tertiary carbon atoms (oxidation). chembk.com

In the synthesis of precursors to nopyl acetate, such as the conversion of α-pinene to cis-pinane, limiting the formation of by-products like 5,7-dimethyl-1,6-octadiene is important for achieving high selectivity. chimia.ch The choice of synthesis route for the nopol precursor itself also affects by-product formation; for example, the ZnCl2-catalyzed synthesis of nopol from β-pinene is known to produce more by-products compared to other methods like the hot-pressing route. foreverest.net

Several strategies have been investigated to improve the selectivity towards nopyl acetate during its synthesis. The choice of catalyst and acylating agent, as well as the reaction conditions, play a pivotal role.

Using acetic anhydride (B1165640) instead of acetic acid is a common strategy. High yields and selectivity can be achieved by removing the carboxylic acid by-product via azeotropic distillation with an entrainer like toluene (B28343) or chlorobenzene (B131634), with reported yields of 98%. unirioja.esscispace.com Another approach involves using sodium acetate as a catalyst with acetic anhydride, which resulted in a purity of 96.2% and a yield of 84.4%. google.com

The use of heterogeneous catalysts offers advantages in terms of separation and potential for reuse. Tin-doped silica (B1680970) (Sn-SiO2) has been shown to be a highly selective catalyst, achieving 100% selectivity for nopyl acetate with 75% nopol conversion when using acetic anhydride. unirioja.es In contrast, the ion-exchange resin Amberlyst-15 showed a much lower selectivity of around 8.2-9% under its optimal conditions for nopol conversion. unirioja.es

Other catalytic systems have also proven effective. The use of ammonium (B1175870) cerium nitrate (B79036) ((NH4)Ce(NO3)6) in dichloromethane (B109758) (CH2Cl2) has been reported to produce nopyl acetate with a 92% yield. unirioja.es Furthermore, implementing a vacuum during the reaction to continuously remove the acetic acid by-product can drive the reaction forward and reduce side reactions, leading to selectivities greater than 98%. google.com

Strategies for Enhancing Nopyl Acetate Selectivity

| Strategy | Catalyst/Reagents | Reported Selectivity/Yield | Source |

|---|---|---|---|

| Azeotropic distillation | Acetic anhydride, Toluene/Chlorobenzene | 98% Yield | unirioja.esscispace.com |

| Heterogeneous Catalysis | Sn-SiO2, Acetic anhydride | 100% Selectivity | unirioja.es |

| Heterogeneous Catalysis | Amberlyst-15, Acetic acid | 8.2% Selectivity | unirioja.es |

| Homogeneous Catalysis | (NH4)Ce(NO3)6, Acetic anhydride | 92% Yield | unirioja.es |

| Vacuum Esterification | Acetic anhydride | >98% Selectivity, >98% Yield | google.com |

| Base Catalysis | Sodium acetate, Acetic anhydride | 84.4% Yield (96.2% purity) | google.com |

Advanced Analytical Characterization in Nopyl Acetate Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular architecture of nopyl acetate (B1210297). By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features with high confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of organic molecules like nopyl acetate. hyphadiscovery.comslideshare.net Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for a comprehensive structural assignment. core.ac.uk

¹H NMR: The proton NMR spectrum of nopyl acetate displays characteristic signals corresponding to the different types of protons in the molecule. Key signals include those for the methyl groups, the protons on the bicyclic ring system, and the protons of the ethyl acetate side chain. nih.govchemicalbook.com For instance, studies have reported specific chemical shifts (δ) for the two methyl groups on the cyclobutane (B1203170) ring and the protons adjacent to the ester functional group. dergipark.org.tr

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in nopyl acetate gives rise to a distinct signal. nih.gov Research has identified the chemical shifts for all 13 carbon atoms, including the quaternary carbons of the gem-dimethyl group, the olefinic carbons of the double bond, the carbons of the bicyclo[3.1.1]heptane ring, and the carbonyl and methyl carbons of the acetate group. dergipark.org.trfrontiersin.orgbris.ac.uk

Table 1: Representative NMR Data for Nopyl Acetate Derivatives

| Nucleus | Chemical Shift (δ, ppm) Range | Notes |

|---|---|---|

| ¹H | 0.8 - 5.4 | Signals for methyl, methylene, and methine protons are observed across this range. frontiersin.org |

| ¹³C | 21 - 171 | Includes signals for aliphatic, olefinic, and carbonyl carbons. frontiersin.orgspectrabase.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital tool for determining the molecular weight and fragmentation pattern of nopyl acetate, further confirming its structure. nist.gov In MS, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

The mass spectrum of nopyl acetate typically shows a molecular ion peak [M]⁺ corresponding to its molecular weight (208.30 g/mol ). nih.govnist.gov The fragmentation pattern is also characteristic, revealing information about the molecule's structure. Common fragmentation pathways for esters include the loss of the alkoxy group or rearrangements. libretexts.orgmiamioh.edu For nopyl acetate, characteristic fragment ions can be observed, which helps in its identification. chembk.comresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nist.govoregonstate.eduresearchgate.net The IR spectrum of nopyl acetate exhibits characteristic absorption bands that confirm the presence of its key functional groups.

A strong absorption band is typically observed in the region of 1730-1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. chem-soc.sispcmc.ac.in Additionally, C-O stretching vibrations of the ester are also present. spcmc.ac.in The spectrum will also show bands corresponding to C-H stretching and bending vibrations of the alkane and alkene components of the bicyclic ring system. frontiersin.orgchembk.com

Table 2: Characteristic IR Absorption Bands for Nopyl Acetate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1730 - 1740 |

| C-O (Ester) | Stretch | ~1240 |

| C=C (Alkene) | Stretch | ~1640 - 1680 |

| C-H (Alkyl/Alkenyl) | Stretch | ~2850 - 3000 |

Chromatographic Methodologies for Purity and Compositional Analysis

Chromatographic techniques are essential for separating nopyl acetate from other components in a mixture, allowing for purity determination and compositional analysis. Gas chromatography is particularly well-suited for the analysis of volatile compounds like nopyl acetate. unito.it

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used method for quantifying the purity of nopyl acetate and monitoring the progress of reactions in which it is a product. nih.govresearchgate.net In GC-FID, the sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated components are then detected by a flame ionization detector, which generates a signal proportional to the amount of substance present.

This technique has been utilized to determine the conversion rates in the enzymatic acetylation of nopol (B1679846) to nopyl acetate, with reported purities of the resulting product being as high as 95.7% by GC-FID. nih.gov It is also employed to assess the purity of commercial nopyl acetate products. googleapis.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.govhorizonepublishing.commodares.ac.ir This powerful hyphenated technique is used to identify and quantify nopyl acetate in complex mixtures, such as essential oils and reaction products. chembk.comresearchgate.net

As the separated components elute from the GC column, they enter the mass spectrometer, which provides a mass spectrum for each component. By comparing the retention time and the mass spectrum of a peak to that of a known standard or a library database, nopyl acetate can be definitively identified. scribd.com GC-MS is instrumental in analyzing the composition of essential oils where nopyl acetate may be a minor component and in identifying byproducts in the synthesis of nopyl acetate. chembk.com

Titrimetric Methods for Reaction Monitoring and Quantification

Titrimetric methods provide a classic, reliable, and cost-effective approach for monitoring the progress and determining the kinetics of chemical reactions, such as the synthesis of nopyl acetate. In the context of nopyl acetate production via the esterification of nopol with acetic acid, acid-base titration is a particularly useful technique. nih.govnist.gov This method allows for the quantification of the consumption of a reactant or the formation of a product over time, thereby enabling the calculation of reaction rates and conversion. nih.gov

The most common application of titrimetry in nopyl acetate synthesis is to monitor the concentration of unreacted acetic acid. nih.govnist.gov The esterification reaction is typically carried out in a batch reactor at a controlled temperature. nih.govnist.gov At regular time intervals, small aliquots of the reaction mixture are withdrawn. nist.gov To halt the reaction in the sample, it is often immediately cooled, for instance, in an ice bath, and diluted with distilled water. nist.gov

The concentration of acetic acid in the sample is then determined by titration with a standardized solution of a strong base, most commonly sodium hydroxide (B78521) (NaOH). nih.govnist.gov Phenolphthalein is frequently used as the indicator, as its color change from colorless to pink provides a clear endpoint at the equivalence point of the titration. nist.gov The volume of the NaOH solution required to neutralize the acetic acid is directly proportional to the amount of acetic acid present in the aliquot.

By plotting the concentration of acetic acid against time, a reaction profile can be generated. From this data, the initial reaction rate, the rate constant, and the equilibrium conversion can be determined. nih.gov Research on the homogeneously catalyzed esterification of nopol with acetic acid has utilized this titrimetric method to study the influence of various parameters, such as temperature, catalyst concentration, and the molar ratio of reactants, on the reaction kinetics. nih.govnist.gov

For example, studies have been conducted at temperatures ranging from 50 to 80 °C and with different concentrations of sulfuric acid as a catalyst. nih.govnist.gov The data obtained from these titrations are crucial for developing kinetic models that describe the reaction mechanism and for optimizing the process for industrial-scale production of nopyl acetate. nih.gov

Table 1: Experimental Conditions for Titrimetric Monitoring of Nopyl Acetate Synthesis This table is a representation of typical conditions reported in kinetic studies.

| Parameter | Value/Description | Source(s) |

|---|---|---|

| Reaction | Esterification of Nopol with Acetic Acid | nih.gov, nist.gov |

| Catalyst | Sulfuric Acid (Homogeneous) | nih.gov, nist.gov |

| Titrant | Standardized Sodium Hydroxide (NaOH) solution (~0.1 N) | nist.gov |

| Indicator | Phenolphthalein | nist.gov |

| Sampling | Aliquots taken at regular time intervals | nist.gov |

| Quenching | Dilution with distilled water and cooling in an ice bath | nist.gov |

| Monitored Species | Acetic Acid concentration | nih.gov, nist.gov |

| Temperature Range | 50 - 80 °C | nih.gov, nist.gov |

| Molar Ratio (Acid:Nopol) | 1:1 to 1:4 | nih.gov, nist.gov |

Table 2: Representative Data from Kinetic Studies of Nopyl Acetate Synthesis This table presents example data to illustrate the findings from studies using titrimetric methods. The values are illustrative based on published research.

| Temperature (°C) | Catalyst Conc. (mol L⁻¹) | Molar Ratio (Acid:Nopol) | Equilibrium Conversion (%) | Activation Energy (kJ mol⁻¹) | Source(s) |

|---|---|---|---|---|---|

| 50 | 0.0275 | 1:1 | 63 | 28.08 | nih.gov, nist.gov |

| 60 | 0.0275 | 1:1 | 68 | 28.08 | nih.gov, nist.gov |

| 70 | 0.0275 | 1:1 | 71 | 28.08 | nih.gov, nist.gov |

| 80 | 0.0275 | 1:1 | 75 | 28.08 | nih.gov, nist.gov |

| 80 | 0.0184 | 1:1 | - | - | nih.gov, nist.gov |

| 80 | 0.0367 | 1:1 | - | - | nih.gov, nist.gov |

| 80 | 0.0480 | 1:1 | - | - | nih.gov, nist.gov |

| 80 | 0.0275 | 1:2 | >75 | - | nih.gov, nist.gov |

| 80 | 0.0275 | 1:3 | >75 | - | nih.gov, nist.gov |

| 80 | 0.0275 | 1:4 | >75 | - | nih.gov, nist.gov |

Olfactory and Chemosensory Mechanisms Research Non Human Models

Chemoreceptor Interaction Studies

The process of olfaction begins when an odorant molecule, such as nopyl acetate (B1210297), interacts with olfactory receptors (ORs) located on the cilia of olfactory receptor neurons (ORNs) in the nasal epithelium. biorxiv.orgarchive.org This initial binding event is the first step in the sensory transduction cascade. While specific studies detailing the interaction of nopyl acetate with a comprehensive panel of identified ORs in non-human models are not prevalent in publicly accessible literature, the principles of these interactions are well-established through research on other odorants in animal models like rats and flies.

Research on mixtures of other compounds, such as isoamyl acetate and whiskey lactone, in rats has demonstrated that odorants can act simultaneously on single ORs or ORNs. nih.gov These studies confirm that the response of a receptor to a mixture is not merely a simple summation of its responses to the individual components. nih.gov Instead, complex interactions like suppression or enhancement of the neural signal can occur at this initial receptor level. nih.gov

Furthermore, computational modeling of the Drosophila olfactory system has pointed to the significance of non-synaptic interactions (NSIs) between co-housed ORNs as a key mechanism in odor processing. biorxiv.org These ephaptic interactions are hypothesized to play a role in modulating the neural response to odorant mixtures, suggesting that the initial chemoreceptor engagement is part of a more complex peripheral processing system. biorxiv.org The indispensable role of chemical signals for the survival of many organisms underscores the evolutionary importance of these finely tuned receptor mechanisms. wordpress.comscribd.com

Olfactory Perception and Coding Analysis

Once an odorant binds to a receptor, the pattern of activated ORs and their corresponding ORNs creates what is known as an "olfactory receptor code". biorxiv.orggoogle.com This code is the first neural representation of an odor and is fundamental to the early stages of olfactory sensing. biorxiv.org The brain deciphers this spatial and temporal pattern of neural activity to determine the identity and intensity of the perceived smell. elifesciences.org

A significant portion of the current understanding of olfactory processing and coding has been derived from research on non-human species. biorxiv.org These studies have revealed that odors are represented by spatially and temporally distributed ensembles of active neurons. elifesciences.org One prominent model suggests that the relative timing of glomerular activation in the olfactory bulb is a critical part of the odor code, a mechanism that could allow for concentration-invariant odor recognition. elifesciences.org While specific studies mapping the complete olfactory code for nopyl acetate in a non-human model are not detailed in the available research, it is understood that its distinct woody, fruity, and herbal scent would be represented by a unique spatiotemporal pattern of neural activation.

The challenge in this area of research lies in distinguishing between the inherent capabilities of the olfactory system and abilities that emerge only after extensive training, a common paradigm in behavioral studies with animal models. elifesciences.org

Odorant Mixture Research and Perceptual Interactions

Nopyl acetate is frequently used as a component in complex fragrance blends for household and personal care products. wordpress.comperfumersworld.com Understanding how it interacts with other odorants in a mixture is critical from both a scientific and commercial perspective. Research in non-human models provides key insights into the principles of odor mixture perception.

Studies in rats using mixtures of fruity (isoamyl acetate) and woody (whiskey lactone) odorants have shown that interactions at the periphery—the olfactory receptors and neurons—can either suppress or enhance the signal of a single component. nih.gov For instance, the addition of whiskey lactone was found to primarily suppress the ORN activation induced by isoamyl acetate alone, though enhancement was observed in a subset of cases. nih.gov These peripheral neural response changes were found to faithfully reflect the perceptual outcomes, indicating that crucial aspects of odor mixture information are established at the very first stage of the olfactory system. nih.gov

Other research has indicated that in chemical mixtures, the number of components can influence the sensory threshold; as the number of chemicals increases, the concentration of each required to elicit a sensory response can decrease. scribd.com Furthermore, studies on the fruit fly (Drosophila) suggest that non-synaptic interactions between ORNs improve the animal's ability to identify the concentration ratios of different odorants within a mixture. biorxiv.org This research highlights two primary modes of mixture processing:

Elemental processing : The ability to distinguish the individual components within the mixture.

Configural processing : The perception of the mixture as a new, singular odor entity, distinct from its parts. nih.gov

The sweet, woody-fruity, and slightly piney character of nopyl acetate allows it to blend with and modify the perception of other fragrance notes, such as lavender, citrus, and juniper. perfumersworld.comthegoodscentscompany.com

Computational and Modeling Approaches in Olfaction Research (e.g., Physicochemical Descriptors, Olfactory Space Mapping)

Computational and modeling approaches are invaluable for navigating the complexity of the olfactory system. These methods aim to link the physicochemical properties of a molecule like nopyl acetate to its perceived odor. Nopyl acetate is included in large databases used for olfaction research, where it is characterized by a multidimensional vector of attributes. google.com

One approach involves mapping odorants onto a "physicochemical space" or "perceptual space." google.com For example, a physicochemical space might be constructed from hundreds or even thousands of calculated molecular descriptors for each odorant. google.comgoogleapis.com Techniques like Principal Component Analysis (PCA) are then used to reduce this high-dimensional data into a more manageable, lower-dimensional map that reveals relationships between molecules. google.com In one such analysis of 1492 odorants, the first principal component of the physicochemical space accounted for 33.4% of the variance, and the second accounted for 10.0%. google.com

Table 1: Example Physicochemical Descriptors Used in Olfaction Modeling

| Descriptor Type | Example | Relevance |

|---|---|---|

| Structural | Molecular Weight | Relates to volatility and general size. |

| Topological | Wiener Index | Describes molecular branching. |

| Electronic | Dipole Moment | Influences intermolecular interactions. |

| Quantum-Chemical | RECON_VOLTAE | A calculated parameter shown to correlate with the stability of encapsulated perfume ingredients. epo.org |

This table presents a conceptual list of descriptor types used in computational olfaction research; specific values for nopyl acetate require specialized software.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. These models create a statistical relationship between chemical structure (represented by descriptors) and an "activity," such as the perceived intensity of an odor or the stability of a fragrance ingredient in a product. epo.org Such models can be used to screen libraries of molecules and predict their olfactory properties without the need for synthesis and sensory testing. epo.org More advanced methods, including Uniform Manifold Approximation and Projection (UMAP) and pharmacophore modeling, are also being used to explore the structural features that lead to specific odor perceptions in mixtures. mdpi.com

Psychophysical Studies on Odor Attributes (Non-Human Context)

Psychophysical studies link a physical stimulus to the sensory perception it evokes. In a non-human context, this often involves extensive training of an animal to perform a task in response to a specific odor. elifesciences.org While no specific behavioral studies on the perception of nopyl acetate in trained animal models are found in the reviewed literature, its fundamental odor attributes have been thoroughly characterized in organoleptic tests by human experts. This data provides the basis for what would be tested in animal models.

The odor profile of nopyl acetate is consistently described as having sweet, woody, fruity, and herbal notes, with comparisons made to linalyl acetate but with a more pronounced woody-pine character. perfumersworld.comthegoodscentscompany.comwordpress.com

Table 2: Reported Odor Characteristics of Nopyl Acetate

| Source | Odor Description |

|---|---|

| The Good Scents Company | Herbal, bergamot, woody, pine, lavender, sweet, fruity. thegoodscentscompany.com |

| PerfumersWorld | Sweet linalyl acetate, woody, pine, lavender, woody, herbal, coniferous, sweet woody-fruity. perfumersworld.com |

In non-human models, psychophysical responses can be measured using electrophysiological techniques. For instance, an electro-olfactogram (EOG) measures the summated electrical response of the entire olfactory epithelium to an odor stimulus. nih.gov Studies in rats have shown that EOG responses can be enhanced when certain odorants are mixed, and these findings correlate well with perceptual enhancement in humans, providing an objective measure of peripheral olfactory activity. nih.gov Additionally, methods like electroencephalography (EEG) can be used to measure electrical activity in the brain in response to odors, offering another avenue for functional research into odor perception in non-human subjects. wordpress.com

Environmental and Sustainable Chemistry Aspects

Biodegradability Studies

Nopyl acetate (B1210297) is recognized as a readily biodegradable substance. specialchem.com Studies based on OECD (Organisation for Economic Co-operation and Development) guidelines have indicated that nopyl acetate undergoes biodegradation, which is a significant environmental fate process in both soil and water. One study demonstrated that isoborneol (B83184) acetate, a related terpenoid ester, was biodegraded within 10 days, suggesting a similar environmental persistence for nopyl acetate. atamanchemicals.com This characteristic is crucial for a compound used in consumer products like soaps, detergents, and perfumes, as it implies a lower potential for long-term accumulation in ecosystems. unirioja.esalza.cz

| Biodegradation Attribute | Finding |

| Classification | Readily biodegradable specialchem.com |

| Environmental Fate | Biodegradation is an important process in soil and water atamanchemicals.com |

| Test Reference | Based on OECD Test Guidelines atamanchemicals.com |

| Significance | Reduces potential for environmental accumulation |

Green Chemistry Principles in Synthesis

The synthesis of nopyl acetate is progressively aligning with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This is evident in the utilization of renewable resources, the development of more environmentally friendly reaction conditions, and the application of sustainable purification methods.

A significant advancement in the sustainable production of nopyl acetate involves the use of renewable feedstocks, most notably turpentine. firmenich.com Crude Sulfate Turpentine (CST), a byproduct of the Kraft pulping process in the paper and pulp industry, serves as a prime example of upcycling. chimia.ch This process transforms a substance that was once considered a waste product into a valuable raw material. chimia.ch

Turpentine, particularly from softwood sources like pine, is rich in α-pinene and β-pinene. firmenich.comchimia.ch Through fractionation, these pinenes are isolated and can be used as precursors for the synthesis of various fragrance ingredients, including nopyl acetate. firmenich.comchimia.ch This approach not only utilizes a renewable, biomass-derived raw material but also contributes to a circular economy by valorizing a byproduct from another industry. firmenich.comstoraenso.com The use of turpentine-derived pinenes for nopyl acetate synthesis results in a product with a significant renewable carbon content, often exceeding 50%. specialchem.comfirmenich.com

Traditional methods for synthesizing nopyl acetate have often involved harsh reagents and conditions. However, recent research has focused on developing greener alternatives that are more environmentally benign. unirioja.es This includes the use of heterogeneous catalysts that can operate under milder conditions, such as lower temperatures and pressures, and avoid the use of harmful substances like chlorinated solvents and strong amines. unirioja.es

The esterification of nopol (B1679846) with acetic acid or acetic anhydride (B1165640) is a key step in nopyl acetate synthesis. google.comforeverest.net Innovations in this area include:

Catalyst Development : The exploration of solid acid catalysts, such as tin-modified mesoporous materials (Sn-MCM-41, Sn-SBA-15) and Amberlyst-15, aims to replace traditional homogeneous catalysts like sulfuric acid, which can be corrosive and difficult to separate from the reaction mixture. unirioja.esscielo.org.co Heterogeneous catalysts offer the advantage of being easily recoverable and reusable, reducing waste. unirioja.es

Solvent-Free Conditions : Some modern synthesis protocols for similar esters have successfully eliminated the need for organic solvents, further reducing the environmental footprint of the process. nih.gov

Milder Reaction Temperatures : Research has demonstrated the feasibility of conducting the esterification at lower temperatures, for instance, around 80°C, which reduces energy consumption. scielo.org.co

| Synthesis Parameter | Traditional Approach | Greener Alternative |

| Catalyst | Homogeneous acids (e.g., Sulfuric acid) scielo.org.co | Heterogeneous solid acids (e.g., Sn-SiO2, Amberlyst-15) unirioja.es |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) unirioja.esprepchem.com | Solvent-free conditions or less harmful solvents unirioja.esnih.gov |

| Temperature | High temperatures (up to 230°C without catalyst) scielo.org.coresearchgate.net | Milder temperatures (e.g., 40-100°C) unirioja.esgoogle.comnih.gov |

| Reagents | Use of stoichiometric amounts of potentially hazardous reagents prepchem.com | Catalytic amounts of reusable materials unirioja.es |

The final stage of nopyl acetate production involves purification to achieve the desired quality for its use in fragrances and other applications. Sustainable purification techniques are increasingly being employed to minimize waste and energy consumption.

Filtration : When heterogeneous catalysts are used in the synthesis, they can be easily separated from the reaction mixture by simple filtration. nih.gov This allows for the catalyst to be recovered and potentially reused, which is a core principle of green chemistry. unirioja.es

Hydrodistillation : This technique can be used to separate the crude product from the reaction mixture. It uses water to co-distill the volatile organic compounds, which can then be separated from the aqueous phase. nih.gov

Vacuum Rectification : Also known as fractional distillation under reduced pressure, this is a common method for purifying nopyl acetate. prepchem.comnih.gov By lowering the pressure, the boiling point of the compound is reduced, which requires less energy for distillation and minimizes the risk of thermal decomposition of the product. A Chinese patent describes a method involving vacuum conditions during the reaction itself to continuously remove the acetic acid byproduct, driving the reaction forward and simplifying downstream purification. google.com

These sustainable purification methods contribute to a more efficient and environmentally responsible manufacturing process for nopyl acetate.

Q & A

Q. Key Variables :

- Temperature : Optimal at 80–100°C for acid catalysis.

- Molar Ratio : 1:1.2 (nopol:acetic acid) maximizes ester formation .

- Catalyst Loading : 5 wt% H₂SO₄ reduces side reactions (e.g., dehydration).

Advanced Consideration : Kinetic studies using HPLC or GC-MS can model reaction rates and optimize conditions .

Basic Research: Which analytical techniques are optimal for characterizing Nopyl acetate purity and structure?

- GC-MS : Identifies volatile impurities (e.g., residual nopol) with a retention time of 25.65 min (DB-5 column) .

- NMR : ¹H NMR confirms esterification via peaks at δ 2.05 ppm (acetate methyl) and δ 4.10 ppm (ethylene group) .

- FTIR : Strong absorbance at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O ester bond) .

Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Advanced Research: How can enantioselective synthesis of Nopyl acetate be achieved, and what chiral catalysts are viable?